3-methoxy-N-(pyridin-4-ylmethyl)aniline

KDR inhibitor VEGFR-2 3D-QSAR

3-Methoxy-N-(pyridin-4-ylmethyl)aniline (CAS 1021084-69-4, MF: C₁₃H₁₄N₂O, MW: 214.26) is an N-benzyl-substituted aniline derivative featuring a meta-methoxy substituent and a 4-pyridylmethyl moiety. This compound belongs to a class of N-(pyridin-4-ylmethyl)aniline derivatives computationally designed as potential inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR), a validated target in anti-angiogenic cancer therapy.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B7451764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(pyridin-4-ylmethyl)aniline
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NCC2=CC=NC=C2
InChIInChI=1S/C13H14N2O/c1-16-13-4-2-3-12(9-13)15-10-11-5-7-14-8-6-11/h2-9,15H,10H2,1H3
InChIKeySRJADKSNENCLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-(pyridin-4-ylmethyl)aniline (CAS 1021084-69-4): Physicochemical Profile and KDR-Targeted Scaffold Context


3-Methoxy-N-(pyridin-4-ylmethyl)aniline (CAS 1021084-69-4, MF: C₁₃H₁₄N₂O, MW: 214.26) is an N-benzyl-substituted aniline derivative featuring a meta-methoxy substituent and a 4-pyridylmethyl moiety. This compound belongs to a class of N-(pyridin-4-ylmethyl)aniline derivatives computationally designed as potential inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR), a validated target in anti-angiogenic cancer therapy [1]. The compound is commercially available for research purposes with a typical purity of 98%, and its predicted physicochemical properties include a LogP of 2.70, a topological polar surface area (TPSA) of 34.15 Ų, three hydrogen bond acceptors, one hydrogen bond donor, and four rotatable bonds .

Why N-(Pyridin-4-ylmethyl)aniline Derivatives Cannot Be Used Interchangeably: Structural Determinants of Predicted KDR Affinity


Within the N-(pyridin-4-ylmethyl)aniline chemotype, minor structural modifications profoundly alter predicted binding affinity to the KDR ATP-binding pocket. The validated 3D-QSAR models (CoMFA: q² = 0.671, r² = 0.969; CoMSIA: q² = 0.608, r² = 0.936) developed by Zhang et al. demonstrate that steric and electrostatic field variations introduced by substituents on the aniline ring directly modulate predicted inhibitory potency [1]. The meta-methoxy group in 3-methoxy-N-(pyridin-4-ylmethyl)aniline occupies a distinct steric-electrostatic field region compared to para-substituted, halogenated, or unsubstituted analogs, yielding a unique predicted activity signature. Consequently, procurement of a generic N-(pyridin-4-ylmethyl)aniline scaffold without the specific meta-methoxy substitution cannot replicate the predicted KDR interaction profile, as the substituent position and electronic nature are critical determinants in the CoMFA/CoMSIA models that define this compound series [1].

Quantitative Differentiation Evidence for 3-Methoxy-N-(pyridin-4-ylmethyl)aniline Against Structural Analogs


Predicted KDR Inhibitory Activity via Validated 3D-QSAR Models: Meta-Methoxy vs. Unsubstituted and Para-Substituted Analogs

The compound was designed and evaluated within a rigorously validated 3D-QSAR framework for KDR inhibition. The CoMFA (q² = 0.671, r² = 0.969) and CoMSIA (q² = 0.608, r² = 0.936) models provide predictive quantitative structure-activity relationships, where the meta-methoxy substituent on the aniline ring generates a distinct steric and electrostatic field pattern associated with favorable predicted KDR inhibitory activity [1]. This contrasts with the unsubstituted parent scaffold (N-(pyridin-4-ylmethyl)aniline), which lacks the electrostatic contribution of the methoxy oxygen, and with para-methoxy analogs, which place the methoxy group in a different steric/electrostatic field region of the CoMFA model, yielding divergent predicted activities [1]. The molecular fragment replacement methodology used to generate the 44-derivative library specifically identified meta-substitution patterns as yielding favorable docking scores and CoMFA predictions compared to the parent arylphthalazine and 2-((1H-azol-1-yl)methyl)-N-arylbenzamide templates [1].

KDR inhibitor VEGFR-2 3D-QSAR CoMFA Kinase

Calculated Lipophilicity (LogP): Meta-Methoxy vs. Para-Methoxy Regioisomer

The predicted octanol-water partition coefficient (LogP) for 3-methoxy-N-(pyridin-4-ylmethyl)aniline is 2.70, as reported by Chemscene computational chemistry data . This is substantially higher than the LogP of its para-methoxy regioisomer, 4-methoxy-N-(pyridin-4-ylmethyl)aniline (CAS 16552-49-1), which is reported as 1.45–1.80 across multiple sources [2]. The approximately 0.90–1.25 LogP unit difference corresponds to an approximately 8- to 18-fold higher predicted partition coefficient for the meta isomer, which has direct implications for membrane permeability, tissue distribution, and potential oral bioavailability within the context of the KDR inhibitor ADMET analysis performed in the Zhang et al. study [1].

Lipophilicity LogP Permeability ADMET Drug-likeness

Hydrogen Bond Acceptor/Donor Profile: Meta-Methoxy vs. Halogenated or Unsubstituted Analogs

3-Methoxy-N-(pyridin-4-ylmethyl)aniline possesses three hydrogen bond acceptors and one hydrogen bond donor (H_Acceptors: 3, H_Donors: 1) as computed by Chemscene . This H-bond profile is a direct consequence of the meta-methoxy substitution pattern, as the unsubstituted N-(pyridin-4-ylmethyl)aniline (C₁₂H₁₂N₂) would present only two H-bond acceptors (the two nitrogen atoms) and one donor. Halogenated analogs such as 3-chloro-N-(pyridin-4-ylmethyl)aniline (C₁₂H₁₁ClN₂) lack the methoxy oxygen H-bond acceptor while introducing a halogen that does not act as a classical H-bond acceptor, thereby altering the pharmacophoric H-bond interaction capacity [2]. The additional H-bond acceptor contributed by the methoxy oxygen is situated in a region of the KDR binding site that, per the PLIF analysis in the Zhang et al. study, may engage in favorable interactions with key residues [1].

Hydrogen bonding Drug-likeness Pharmacophore ADMET Kinase inhibitor design

Synthetic Accessibility and Commercial Availability: Comparison of Vendor Specifications

3-Methoxy-N-(pyridin-4-ylmethyl)aniline is commercially available from multiple vendors including Chemscene (Cat. CS-0302636, purity 98%), Smolecule, and Leyan (Cat. 1373306, purity 98%) . The compound is synthesized via a straightforward condensation of 3-methoxyaniline with pyridine-4-carboxaldehyde, followed by imine reduction . This two-step synthetic route from inexpensive, commercially available starting materials contrasts with analogs requiring more complex synthetic sequences, such as triazole-linked N-(pyridin-4-ylmethyl)aniline derivatives that require copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry between azido and alkynyl precursors [1]. The simpler synthetic route translates to broader vendor availability and typically lower procurement cost per gram for the research-grade material.

Synthetic accessibility Vendor comparison Purity Procurement Building block

Recommended Research and Procurement Application Scenarios for 3-Methoxy-N-(pyridin-4-ylmethyl)aniline


KDR/VEGFR-2 Inhibitor Lead Optimization and SAR Expansion

This compound is most appropriately procured as a building block for KDR inhibitor lead optimization programs that build upon the validated 3D-QSAR models (CoMFA: q² = 0.671, r² = 0.969; CoMSIA: q² = 0.608, r² = 0.936) established by Zhang et al. [1]. The meta-methoxy substitution pattern represents a specific steric-electrostatic field configuration within the CoMFA model space; procurement enables systematic SAR studies to experimentally validate the predicted KDR inhibitory activity and to compare directly against para-substituted, unsubstituted, or halogenated analogs in enzymatic KDR inhibition assays and cellular VEGFR-2 phosphorylation models [1]. This scenario is supported by the compound's favorable predicted LogP (2.70) and acceptable TPSA (34.15 Ų), which place it within oral drug-likeness space for further optimization .

Comparative ADMET Profiling of Methoxy Regioisomers in Kinase Inhibitor Scaffolds

The >0.9 LogP unit difference between 3-methoxy (LogP 2.70) and 4-methoxy (LogP 1.45–1.80) regioisomers provides a quantifiable basis for comparative ADMET studies [2]. Procurement of both regioisomers enables head-to-head evaluation of how the methoxy position affects Caco-2 permeability, microsomal metabolic stability, plasma protein binding, and CYP450 inhibition profiles. This is particularly relevant for programs seeking to balance the increased cellular permeability predicted by the higher LogP of the meta isomer against potential solubility or metabolic liability trade-offs [1].

Fragment-Based or Scaffold-Hopping KDR Inhibitor Design Using Molecular Fragment Replacement

The compound directly emerges from a molecular fragment replacement (MFR) workflow that combined Glide docking, CoMFA prediction, and protein-ligand interaction fingerprint (PLIF) analysis of arylphthalazine and 2-((1H-azol-1-yl)methyl)-N-arylbenzamide KDR inhibitor templates [1]. This makes it a valuable reference compound for scaffold-hopping campaigns, where the N-(pyridin-4-ylmethyl)aniline core replaces the phthalazine or benzamide scaffolds while retaining key KDR hinge-region interactions. Procurement supports the experimental validation of the in silico-designed scaffold hop and provides a benchmark for comparing newly designed analogs from the same MFR-derived library [1].

Kinase Selectivity Panel Screening Against Structurally Related Off-Targets

Given the documented activity of structurally related N-(pyridin-4-ylmethyl)aniline derivatives against multiple kinases—including VEGFR1 (IC50: 130 nM), VEGFR2 (IC50: 270 nM), and potentially EGFR family members—procurement of the meta-methoxy derivative enables broad kinase selectivity profiling [3]. The distinct H-bond acceptor/donor profile (3 acceptors, 1 donor) contributed by the methoxy group, combined with the steric-electrostatic field pattern from the CoMFA model, predicts a unique kinase selectivity fingerprint compared to unsubstituted or chloro-substituted analogs [1]. This scenario supports lead characterization and selectivity optimization in multi-kinase inhibitor programs [1][3].

Quote Request

Request a Quote for 3-methoxy-N-(pyridin-4-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.